molecular formula C18H16N2O2 B14001681 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea CAS No. 6298-33-5

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea

Cat. No.: B14001681
CAS No.: 6298-33-5
M. Wt: 292.3 g/mol
InChI Key: OJZLVCSSTHGBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea is an organic compound that features a urea moiety linked to a furan ring and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 3-phenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines derived from the urea moiety.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and biphenyl group can facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the additional phenyl group, potentially altering its chemical properties and biological activity.

    1-(Thiophen-2-ylmethyl)-3-(3-phenylphenyl)urea: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and applications.

    1-(Furan-2-ylmethyl)-3-(4-phenylphenyl)urea: The position of the phenyl group on the biphenyl moiety is different, which can influence its chemical behavior and interactions.

Uniqueness: 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of a furan ring, biphenyl group, and urea moiety allows for versatile applications and interactions in various fields of research.

Properties

CAS No.

6298-33-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-phenylphenyl)urea

InChI

InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21)

InChI Key

OJZLVCSSTHGBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.